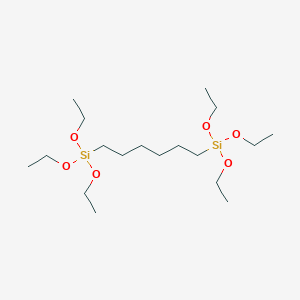
1,6-ビス(トリエトキシシリル)ヘキサン
説明
科学的研究の応用
シリカエアロゲルの調製
シリカエアロゲルは、軽量でナノ構造化された材料であり、非常に高い多孔性を有しているため、断熱材として特に注目されています . 1,6-ビス(トリエトキシシリル)ヘキサンは、他のシラン前駆体とともに使用して、有機変性されたシリカネットワークを生成します . これらのハイブリッドエアロゲルは、断熱性と機械的特性の興味深い組み合わせを示してきました .
磁気分離と薬物送達
1,6-ビス(トリエトキシシリル)ヘキサンを使用して調製されたシリカエアロゲルは、シリカ官能化されたマグネタイトナノ粒子で化学的にドープすることができ、エアロゲルに磁気的挙動を付与します . この磁気的特徴は、磁気分離や薬物送達などの用途に役立ちます .
重金属除去用吸着剤
1,6-ビス(トリエトキシシリル)ヘキサンを含むシランの組み合わせを使用して調製できるアミンおよびチオール官能化エアロゲルは、錯化により廃水から重金属を捕捉するための吸着剤として使用されました . 環境的に関連する金属濃度について、90%に達する重金属の除去率が得られました .
二酸化炭素除去
1,6-ビス(トリエトキシシリル)ヘキサンを使用して導入できるエアロゲルのアミン官能基は、ガスストリームまたは環境から二酸化炭素を除去するシリカエアロゲルの速度能力を向上させるのに役立ちます .
低密度透明エアロゲルの調製
1,6-ビス(トリエトキシシリル)ヘキサンは、塩基触媒による一段階加水分解-重縮合プロセスで使用され、数十ナノメートルの長さスケールの細孔構造を形成し、超臨界乾燥後、低密度で透明なエアロゲルになります .
機械的特性の強化
ネットワーク中のケイ素原子を架橋する有機部分の組み込みにより、1,6-ビス(トリエトキシシリル)ヘキサンを使用して調製されたエアロゲルは、シリカエアロゲルの対応物と比較して、圧縮と曲げに対する柔軟性と強度が高くなります .
改善された回復力のための表面改質
ヘキサメチルジシラザンによるエアロゲルの表面改質は、圧縮後の回復力と曲げの柔軟性と強度をさらに向上させます .
コーティングと複合材料の用途
1,6-ビス(トリエトキシシリル)ヘキサン(ビスシランとしても知られています)は、加水分解安定性を高め、製品の保存期間の延長、基材との接着性の向上、コーティングおよび複合材料の用途における機械的特性の向上につながります .
作用機序
Target of Action
The primary target of 1,6-Bis(triethoxysilyl)hexane is the silica network. This compound is used to reinforce organically-modified silica networks . The role of 1,6-Bis(triethoxysilyl)hexane is to act as a spacer in the silica network, enhancing its structural integrity .
Mode of Action
1,6-Bis(triethoxysilyl)hexane interacts with its target by integrating into the silica network. It is added along with other silane precursors to produce an organically-modified silica network . The introduction of 1,6-Bis(triethoxysilyl)hexane results in a reinforced silica network, enhancing its mechanical properties .
Biochemical Pathways
The affected pathway involves the synthesis of organically-modified silica networks. The addition of 1,6-Bis(triethoxysilyl)hexane to the silane precursors leads to the formation of a more robust silica network . The downstream effects include improved thermal insulation performance and mechanical strength of the resulting material .
Result of Action
The molecular effect of 1,6-Bis(triethoxysilyl)hexane’s action is the formation of a reinforced silica network. On a cellular level, this results in materials with improved thermal insulation performance and mechanical strength . Additionally, these materials can be chemically doped with silica-functionalized magnetite nanoparticles, imparting magnetic behavior to the aerogels .
Action Environment
The action, efficacy, and stability of 1,6-Bis(triethoxysilyl)hexane can be influenced by various environmental factors. For instance, the presence of acidic catalysts can facilitate the polymerization of 1,6-Bis(triethoxysilyl)hexane . Furthermore, the physical properties of the resulting material can be affected by factors such as temperature and pressure during the synthesis process.
生化学分析
Biochemical Properties
1,6-Bis(triethoxysilyl)hexane plays a significant role in biochemical reactions, particularly in the formation of polysilsesquioxanes. It interacts with enzymes and proteins that facilitate the hydrolysis and condensation of silane groups. The compound’s triethoxysilyl groups undergo hydrolysis to form silanol groups, which then condense to form siloxane bonds. This process is catalyzed by acidic or basic conditions, and enzymes such as silicatein can enhance the reaction rate . The interactions between 1,6-Bis(triethoxysilyl)hexane and these biomolecules are primarily based on the formation of hydrogen bonds and covalent bonds during the polymerization process.
Cellular Effects
1,6-Bis(triethoxysilyl)hexane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable siloxane networks can impact the mechanical properties of the extracellular matrix, thereby influencing cell adhesion and migration . Additionally, 1,6-Bis(triethoxysilyl)hexane can modulate the expression of genes involved in cell proliferation and differentiation, potentially through the activation of signaling pathways such as MAPK and PI3K/Akt.
Molecular Mechanism
The molecular mechanism of 1,6-Bis(triethoxysilyl)hexane involves its interaction with biomolecules at the molecular level. The compound’s triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then interact with hydroxyl groups on proteins and enzymes. This interaction can lead to the formation of covalent bonds, resulting in enzyme inhibition or activation . Additionally, 1,6-Bis(triethoxysilyl)hexane can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Bis(triethoxysilyl)hexane can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups . Over time, these silanol groups can further condense to form siloxane bonds, which can impact the compound’s long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 1,6-Bis(triethoxysilyl)hexane can lead to changes in cell morphology and function, potentially due to the accumulation of siloxane networks.
Dosage Effects in Animal Models
The effects of 1,6-Bis(triethoxysilyl)hexane in animal models vary with different dosages. At low doses, the compound can enhance cell adhesion and proliferation by improving the mechanical properties of the extracellular matrix . At high doses, 1,6-Bis(triethoxysilyl)hexane can exhibit toxic effects, including cytotoxicity and inflammation. These adverse effects are likely due to the excessive formation of siloxane networks, which can disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
1,6-Bis(triethoxysilyl)hexane is involved in metabolic pathways that include the hydrolysis and condensation of silane groups. Enzymes such as silicatein can catalyze these reactions, leading to the formation of siloxane bonds . The compound can also interact with cofactors such as ATP and NADH, which are involved in energy metabolism and redox reactions. These interactions can influence metabolic flux and the levels of metabolites in cells.
Transport and Distribution
Within cells and tissues, 1,6-Bis(triethoxysilyl)hexane is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 1,6-Bis(triethoxysilyl)hexane can localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1,6-Bis(triethoxysilyl)hexane is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1,6-Bis(triethoxysilyl)hexane can localize to the endoplasmic reticulum and Golgi apparatus, where it can participate in the synthesis and modification of proteins and lipids.
特性
IUPAC Name |
triethoxy(6-triethoxysilylhexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18-26(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYWFNLVRORSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543321 | |
| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52034-16-9 | |
| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(triethoxysilyl)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





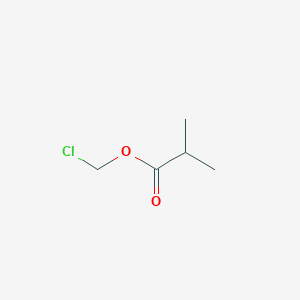




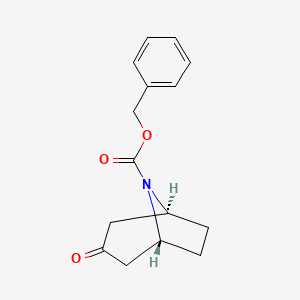
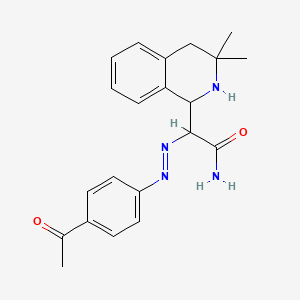


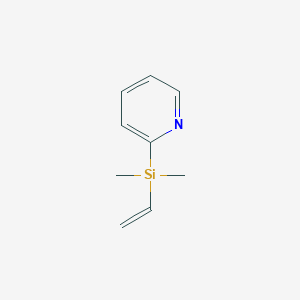

![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)